1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE
Overview
Description
1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure substituted with a tert-butylphenylmethyl group and an ethanesulfonyl group
Preparation Methods
The synthesis of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a halogenated benzodiazole with a boronic acid derivative of the tert-butylphenylmethyl group.
Chemical Reactions Analysis
1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
4’-tert-Butylacetophenone: This compound also contains a tert-butyl group and is used as an intermediate in organic synthesis.
1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole: A similar benzodiazole derivative with different substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-ethylsulfonylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-5-25(23,24)19-21-17-8-6-7-9-18(17)22(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMOKLAJWNSNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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